molecular formula C13H10F3NO3 B8045257 Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate CAS No. 123158-32-7

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

Cat. No.: B8045257
CAS No.: 123158-32-7
M. Wt: 285.22 g/mol
InChI Key: AMQBODLLZCGYAO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a chemical compound characterized by its unique structure, which includes a quinoline core with a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

  • Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

  • Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Quinone Derivatives: Resulting from the oxidation of the hydroxyl group.

  • Dihydroquinoline Derivatives: Resulting from the reduction of the quinoline core.

  • Substituted Quinolines: Resulting from substitution reactions involving the trifluoromethyl group.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has been explored as a lead compound in drug discovery due to its potential antimicrobial and anticancer properties. Studies have indicated that compounds with similar structures exhibit significant biological activities, making this compound a candidate for further investigation.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of trifluoromethylquinoline exhibit enhanced antimicrobial activity. In vitro studies showed that certain synthesized derivatives of this compound displayed potent activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

The compound's mechanism of action involves enzyme inhibition that affects metabolic pathways critical for pathogen survival and cancer cell proliferation. Its ability to exist in different tautomeric forms allows it to interact variably with biological targets, enhancing its therapeutic potential.

Materials Science

In addition to its pharmaceutical applications, this compound is being investigated for use in developing new materials. Its unique chemical properties allow it to be incorporated into various formulations for enhanced performance in industrial applications.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, leading to biological effects.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

  • Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Biological Activity

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its cytotoxic effects, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the molecular formula C13H10F3NO3C_{13}H_{10}F_3NO_3. The presence of the trifluoromethyl group significantly influences its biological activity, enhancing potency against various targets.

Target Enzymes:
Quinoline derivatives, including this compound, are known to exert their effects through the inhibition of several enzymes:

  • Topoisomerases : Important for DNA replication and transcription.
  • Thymidylate Synthase : Involved in DNA synthesis.
  • Telomerase : Plays a role in cellular aging and cancer.
  • Protein Kinases : Key regulators of various cellular processes.

Biochemical Pathways:
The compound's action likely affects pathways related to cell proliferation and apoptosis, contributing to its observed cytotoxic effects against cancer cell lines .

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines:

  • MCF-7 (Breast Cancer) : Moderate activity observed.
  • HePG2 (Liver Cancer) : Moderate activity observed.
  • HCT-116 (Colon Cancer) : Weak activity noted .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Research indicates that quinoline derivatives generally possess significant antibacterial and antifungal activities. Specifically, studies have shown that related compounds exhibit effectiveness against:

  • Mycobacterium smegmatis
  • Pseudomonas aeruginosa
  • Candida albicans

For instance, derivatives with similar structural motifs have shown minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential for development as antituberculosis agents .

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of quinoline derivatives:

  • Antiviral Activity : Quinoline derivatives have shown promise against various viruses, including HIV and Zika virus. The incorporation of trifluoromethyl groups has been linked to enhanced antiviral potency .
  • Antibacterial Evaluation : A study reported that certain quinoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and other pathogens .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinoline structure can lead to increased biological activity. For example, the presence of electron-withdrawing groups enhances antibacterial efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
CytotoxicityModerate activity against MCF-7 and HePG2
AntimicrobialEffective against Mycobacterium smegmatis
AntiviralPotential against HIV and Zika virus
Structure ActivityEnhanced activity with specific structural modifications

Properties

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)10-6-11(18)8-5-7(13(14,15)16)3-4-9(8)17-10/h3-6H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQBODLLZCGYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164054
Record name Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123158-32-7
Record name Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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